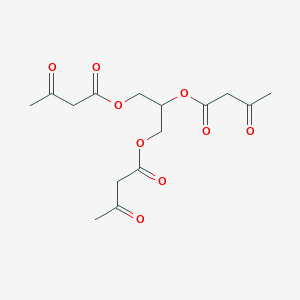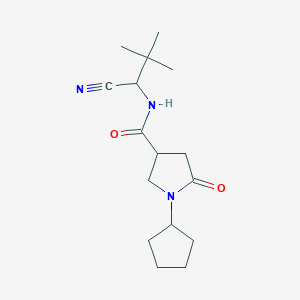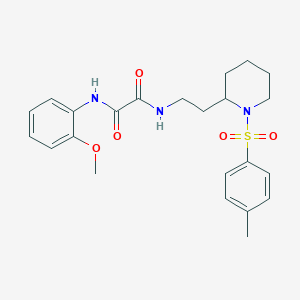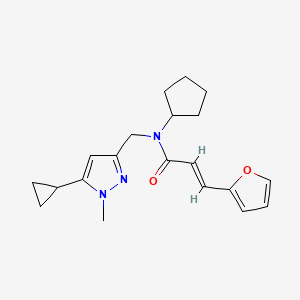![molecular formula C20H25N3O2 B2979851 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034265-84-2](/img/structure/B2979851.png)
4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a derivative of the tetrahydropyrazolo[1,5-a]pyrimidine class . It is related to a series of compounds that have been identified as potential inhibitors of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Applications De Recherche Scientifique
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) discusses the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally similar to 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide. These derivatives exhibited potential as anticancer and anti-5-lipoxygenase agents, indicating their utility in therapeutic applications related to cancer and inflammation. The study also explores the structure-activity relationship (SAR) of these compounds, providing insights into their pharmacological properties Rahmouni et al., 2016.
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives, which are closely related to the compound , and assessed their antioxidant, antitumor, and antimicrobial activities. This study demonstrates the diverse biological activities of these compounds, suggesting their potential in various therapeutic applications, including cancer treatment and microbial infections El‐Borai et al., 2013.
Novel Fused Heterobicycles
Karthikeyan et al. (2014) explored the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, which are structurally related to the compound . The study focuses on creating novel fused heterobicycles, indicating the compound's relevance in the development of new chemical entities with potential pharmacological applications Karthikeyan et al., 2014.
Fungicidal Activity
Huppatz (1985) reported the synthesis of pyrazolo[1,5-a]pyrimidine analogues, including structures similar to the compound . The study showed that the simplest pyrazolo[1,5-a]pyrimidine exhibited a high level of fungicidal activity, especially against Basidiomycete species. This suggests the potential use of these compounds as fungicides in agricultural applications Huppatz, 1985.
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . The compound acts as a core protein allosteric modulator (CpAM) and has shown potential as an anti-HBV therapeutic .
Mode of Action
The compound interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . It modulates the conformation of the HBV core protein, which is crucial for the life cycle of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, affecting the HBV life cycle pathway .
Pharmacokinetics
The compound has demonstrated good oral bioavailability . In a HBV AAV mouse model, the lead compound demonstrated inhibition of HBV DNA viral load through oral administration . .
Result of Action
The result of the compound’s action is the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus .
Propriétés
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-3,6-7,15H,4-5,8-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAUQWVBTWNZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)


![2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2979779.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)


![N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide](/img/structure/B2979788.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979790.png)
![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)